molecular formula C11H10O2 B1377562 5,6-Dimethyl-1-benzofuran-2-carbaldehyde CAS No. 1384427-32-0

5,6-Dimethyl-1-benzofuran-2-carbaldehyde

Cat. No. B1377562
M. Wt: 174.2 g/mol
InChI Key: BXVRMSRNROYWNW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-benzofuran-2-carbaldehyde is a chemical compound with the CAS Number: 1384427-32-0 . It has a molecular weight of 174.2 and its IUPAC name is 5,6-dimethyl-1-benzofuran-2-carbaldehyde . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5,6-Dimethyl-1-benzofuran-2-carbaldehyde is 1S/C11H10O2/c1-7-3-9-5-10 (6-12)13-11 (9)4-8 (7)2/h3-6H,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dimethyl-1-benzofuran-2-carbaldehyde were not found, benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Physical And Chemical Properties Analysis

5,6-Dimethyl-1-benzofuran-2-carbaldehyde is a powder that is stored at room temperature . Its molecular weight is 174.2 .

Scientific Research Applications

Synthesis and Chemical Reactions

5,6-Dimethyl-1-benzofuran-2-carbaldehyde is employed as a precursor for the synthesis of various novel heterocycles. For instance, Baashen et al. (2017) utilized it to create a series of heterocycles by reacting with different compounds like 3-oxo-3-phenylpropanenitrile and various hydrazides. The resulting structures were confirmed through spectroscopic methods, highlighting its versatility in chemical synthesis (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Structural Revision and Synthesis in Medicinal Chemistry

Noviany et al. (2020) conducted structural revisions of certain compounds and synthesized new derivatives of 5,6-Dimethyl-1-benzofuran-2-carbaldehyde. These derivatives were evaluated for biological activities, such as antimicrobial and cytotoxic effects, demonstrating the compound's significance in the development of therapeutic agents (Noviany, Samadi, Carpenter, Abugrain, Hadi, Purwitasari, Indra, Indra, & Mahmud, 2020).

Mechanistic Investigations and Applications

Schevenels et al. (2013) explored the preparation of highly functionalized benzofurans from ortho-hydroxyphenones and dichloroethylene, involving 5,6-Dimethyl-1-benzofuran-2-carbaldehyde. Their research included mechanistic investigations and the synthesis of biologically active benzofurans, illustrating the compound's utility in intricate chemical processes and potential applications in biology and medicine (Schevenels, Tinant, Declercq, & Markó, 2013).

Safety And Hazards

The safety information for 5,6-Dimethyl-1-benzofuran-2-carbaldehyde includes several hazard statements such as H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds, including 5,6-Dimethyl-1-benzofuran-2-carbaldehyde, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential natural drug lead compounds, and they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely continue to explore the therapeutic potential of these compounds.

properties

IUPAC Name

5,6-dimethyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-9-5-10(6-12)13-11(9)4-8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVRMSRNROYWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-1-benzofuran-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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